

Spiramycin I-d3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Spiramycin I-d3-1*

Cat. No.: *B12369165*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Spiramycin I-d3, a deuterated analog of the macrolide antibiotic Spiramycin I. This document is intended to serve as a comprehensive resource, detailing its molecular characteristics, experimental applications, and the methodologies pertinent to its use in research and development.

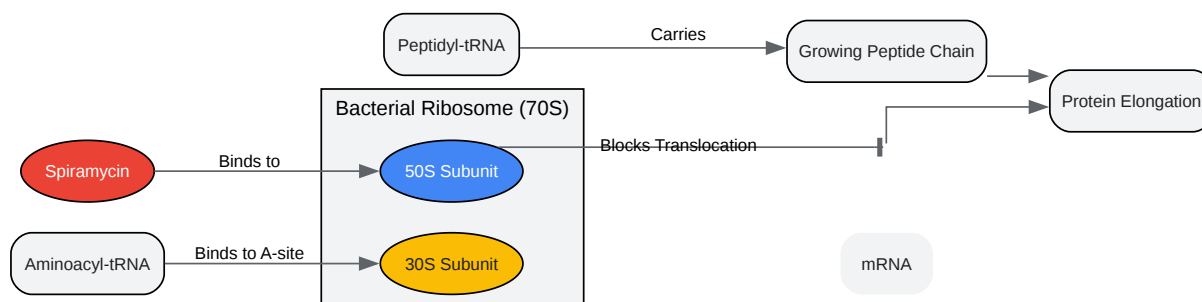
Core Molecular Data

Spiramycin I-d3 is the isotopically labeled form of Spiramycin I, a 16-membered macrolide antibiotic. The incorporation of deuterium atoms provides a distinct mass difference, making it an ideal internal standard for quantitative analyses, particularly in mass spectrometry-based assays.

Property	Value	Source(s)
Molecular Formula	C ₄₃ H ₇₁ D ₃ N ₂ O ₁₄	[1][2]
Molecular Weight	846.07 g/mol	[1][2]
CAS Number	1355452-20-8	[2]
Purity	≥95%	[2]
Synonyms	9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V-d3; Foromacidin A-d3; Spiramycin A-d3	[2]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Spiramycin, along with other macrolide antibiotics, functions by inhibiting bacterial protein synthesis.[3][4] Its primary target is the 50S subunit of the bacterial ribosome.[3][4] By binding to the 23S rRNA within the 50S subunit, spiramycin obstructs the peptide exit tunnel. This action leads to the premature dissociation of peptidyl-tRNA from the ribosome during the translocation step, thereby halting protein elongation and inhibiting bacterial growth.[2][5][6] While primarily bacteriostatic, spiramycin can exhibit bactericidal properties at higher concentrations.[3][4]



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Mechanism of action of Spiramycin.

Experimental Protocols

Quantification of Spiramycin and its Metabolites in Biological Matrices using LC-MS/MS with Spiramycin I-d3 as an Internal Standard

This protocol outlines a general procedure for the analysis of spiramycin and its metabolite, neospiramycin, in animal-derived matrices such as milk, plasma, and tissues.[5][7] Spiramycin I-d3 is employed as an internal standard to ensure accuracy and precision by compensating for matrix effects and variations during sample preparation.

A. Materials and Reagents

- Spiramycin I standard
- Neospiramycin I standard
- Spiramycin I-d3 (Internal Standard)
- Acetonitrile (ACN), HPLC grade
- Formic acid, LC-MS grade

- Ultrapure water
- Blank biological matrix (e.g., milk, plasma)

B. Stock and Working Solutions

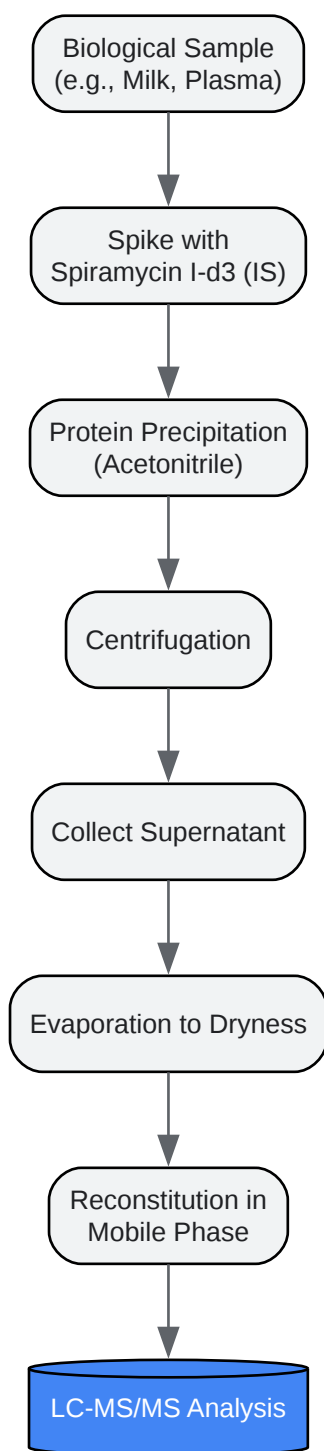
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve Spiramycin, Neospiramycin, and Spiramycin I-d3 in acetonitrile to prepare individual stock solutions of 1 mg/mL.
- Intermediate Solutions (10 µg/mL): Dilute the stock solutions with acetonitrile to prepare intermediate solutions.
- Working Standard Solutions: Prepare a series of calibration standards by spiking the blank matrix with appropriate volumes of the intermediate solutions to achieve the desired concentration range (e.g., 40 to 2000 µg/kg for milk).
- Internal Standard Working Solution: Dilute the Spiramycin I-d3 intermediate solution to a suitable concentration (e.g., 1 µg/mL).

C. Sample Preparation and Extraction

- Aliquoting: To 1 mL of the biological sample (e.g., milk or plasma) in a microcentrifuge tube, add a fixed volume of the Spiramycin I-d3 working solution (e.g., 10 µL of 1 µg/mL).
- Protein Precipitation: Add 3 mL of acetonitrile to precipitate proteins.
- Vortexing: Vortex the tube vigorously for 1 minute.
- Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 500 µL).

D. LC-MS/MS Parameters

- LC System: A standard HPLC or UHPLC system.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to achieve separation of the analytes from matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 μ L.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for spiramycin, neospiramycin, and Spiramycin I-d3.



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